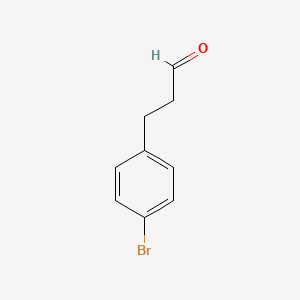

3-(4-Bromophenyl)propanal

Vue d'ensemble

Description

The compound "3-(4-Bromophenyl)propanal" is a brominated aromatic aldehyde that serves as a building block in organic synthesis. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanal group. This structure makes it a versatile intermediate for various chemical reactions and applications in material science and pharmaceuticals.

Synthesis Analysis

The synthesis of related bromophenyl compounds involves the reaction of bromo-substituted acetophenones with other aromatic aldehydes in the presence of a base such as sodium hydroxide. For instance, the synthesis of (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one is achieved by reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in ethanol . Similarly, other bromophenyl compounds are synthesized through various organic reactions, providing a range of molecules with different substituents on the phenyl ring .

Molecular Structure Analysis

The molecular structure of bromophenyl compounds is often elucidated using spectroscopic techniques such as FT-IR, FT-Raman, NMR, and X-ray diffraction. Density Functional Theory (DFT) calculations are also employed to predict and compare the structural parameters with experimental data. For example, the molecular structure of (E)-1-(4-bromophenyl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one was characterized by single-crystal X-ray diffraction . The crystal structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was determined to belong to the monoclinic system .

Chemical Reactions Analysis

Bromophenyl compounds participate in various chemical reactions due to the presence of reactive sites such as the bromine atom and the aldehyde group. These sites can undergo substitution, addition, or coupling reactions, making these compounds useful in the synthesis of more complex molecules. The reactivity of these sites can be assessed using quantum-molecular descriptors like Fukui functions and bond dissociation energies .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds are influenced by their molecular structure. Spectroscopic studies provide insights into the vibrational frequencies, electronic transitions, and chemical shifts of these molecules . Theoretical calculations, including time-dependent DFT (TD-DFT), help in understanding the electronic properties and predicting the UV-visible spectrum. Nonlinear optical (NLO) features and thermodynamic properties are also outlined, contributing to the comprehensive understanding of these compounds .

Applications De Recherche Scientifique

Anticancer Activities

A novel bromophenol derivative, BOS-102, containing a 3-(4-bromophenyl)propanal moiety, has shown significant anticancer activities in human lung cancer cell lines. It can induce cell cycle arrest and apoptosis through mechanisms like targeting cyclin D1 and CDK4, activating caspase-3 and PARP, increasing the Bax/Bcl-2 ratio, enhancing ROS generation, decreasing mitochondrial membrane potential, and leading to cytochrome c release. BOS-102 also impacts the PI3K/Akt pathway and activates the MAPK signaling pathway (Guo et al., 2018).

Nonlinear Optical Properties

Chalcone derivatives incorporating 3-(4-bromophenyl)propanal have been studied for their nonlinear optical (NLO) properties. These compounds, such as (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, show potential for use in semiconductor devices due to their favorable optoelectronic and charge transport properties, as well as their significant NLO activities and thermal stability (Shkir et al., 2019).

Antimicrobial and Antifungal Effects

3-(4-Bromophenyl)propanal derivatives exhibit broad-spectrum in vitro activity against pathogenic yeasts and molds, particularly Aspergillus spp. and fluconazole-resistant yeast isolates. The 4-bromophenyl derivative was notably effective against most species tested (Buchta et al., 2004). Furthermore, compounds with this moiety have shown remarkable activity against Trypanosoma cruzi infection in experimentally infected mice (Pereira et al., 1998).

Anti-inflammatory and Gastroprotective Properties

Chalcones synthesized from 3-(4-bromophenyl)propanal have demonstrated anti-inflammatory and gastroprotective activities. These compounds are effective inhibitors of carrageenan-induced rat paw edema and exhibit significant anti-ulcer activities comparable to cimetidine (Okunrobo et al., 2006).

Synthesis and Characterization

Studies have focused on synthesizing various derivatives of 3-(4-bromophenyl)propanal for characterization and analysis. This includes research on their crystal structure, Hirshfeld surface analysis, and molecular dynamics simulations. Such research contributes to understanding the chemical and physical properties of these compounds, which is essential for their practical applications in fields like materials science and pharmaceuticals (Nadaf et al., 2019).

Safety And Hazards

The compound is considered hazardous. It has the signal word “Warning” and is associated with the hazard statements H227, H315, H319, H335 . The precautionary statements associated with it are P305, P338, P351 . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Propriétés

IUPAC Name |

3-(4-bromophenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZJWVPNFPPSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467249 | |

| Record name | 3-(4-bromophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)propanal | |

CAS RN |

80793-25-5 | |

| Record name | 3-(4-bromophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

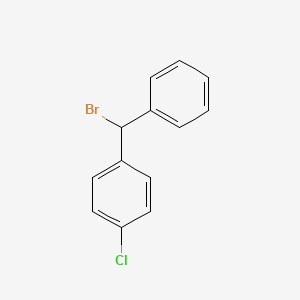

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.